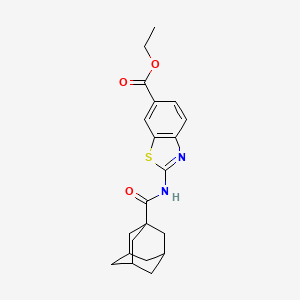![molecular formula C27H25N5O5S B11687228 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11687228.png)
4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated triazole with hydrazine.
Esterification: Finally, the ester group is introduced through an esterification reaction involving the phenol derivative and acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be investigated for antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be a candidate for drug development. Its structural features suggest potential interactions with biological targets, making it a promising lead compound for therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could bind to metal ions or other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate
- 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl benzoate
- 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl propionate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H25N5O5S |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
[4-[(E)-[[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C27H25N5O5S/c1-18(33)37-25-22(35-2)14-19(15-23(25)36-3)16-28-29-24(34)17-38-27-31-30-26(20-10-6-4-7-11-20)32(27)21-12-8-5-9-13-21/h4-16H,17H2,1-3H3,(H,29,34)/b28-16+ |
Clé InChI |
JTQQAEVXHAKMHN-LQKURTRISA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[(2-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687150.png)
![5-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687159.png)
![ethyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11687173.png)


![3-(4-Methylphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11687183.png)
![2-{2-[2-(benzyloxy)benzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B11687205.png)
![N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11687211.png)
![5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid](/img/structure/B11687214.png)
![N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide](/img/structure/B11687217.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687219.png)
![5-bromo-N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11687224.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687235.png)
